molecular formula C9H8N2O3 B1376031 Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate CAS No. 1190313-98-4

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate

Cat. No. B1376031
CAS RN: 1190313-98-4
M. Wt: 192.17 g/mol
InChI Key: RYFNFRCPVVGOOJ-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings suggests that this compound might exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrrole ring fused with a pyridine ring. The “2-oxo” indicates a carbonyl group (C=O) at the 2-position of the pyrrole ring, and the “methyl…carboxylate” indicates a carboxylic ester functional group attached at the 4-position of the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and pyridine rings, as well as the carbonyl and ester functional groups. These groups might undergo various reactions such as electrophilic aromatic substitution, nucleophilic addition, or ester hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and polar functional groups would likely make it relatively stable and could affect its solubility, melting point, boiling point, and other physical properties .

Scientific Research Applications

Antibacterial Activity

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate and its analogs have shown potential in antibacterial applications. For instance, a study by Toja et al. (1986) synthesized a series of pyrrolopyridine analogs, including compounds with structural similarities to Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate. One compound exhibited notable in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthesis of Novel Compounds

The chemical has been used in the synthesis of various novel compounds. For example, Attanasi et al. (2004) achieved the synthesis of new 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles through a reaction involving similar compounds (Attanasi, De Crescentini, Favi, Filippone, Mantellini, & Santeusanio, 2004). Additionally, Verdecia et al. (1996) prepared novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from compounds structurally related to Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate (Verdecia, Suárez, Morales, Rodriguez, Ochoa, González, Martín, Quinteiro, Seoane, & Soto, 1996).

Potential in Organic Chemistry and Drug Synthesis

This compound and its derivatives are significant in organic chemistry and drug synthesis. Matsuo et al. (2005) synthesized derivatives of pyrrolo- and furo-1,4-dihydropyridine, indicating the versatility of these compounds in chemical syntheses (Matsuo, Adachi, Takagi, Ueno, Arase, & Kuroi, 2005).

Safety and Hazards

As with any chemical compound, handling “Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate” would require appropriate safety precautions. The specific hazards associated with this compound are not known without specific safety data .

Future Directions

The study of compounds containing pyrrole and pyridine rings is an active area of research in medicinal chemistry, due to their wide range of biological activities . Future research might explore the synthesis, reactivity, and biological activity of “Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate” and related compounds.

properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-8-6(5)4-7(12)11-8/h2-3H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFNFRCPVVGOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172162
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190313-98-4
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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